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Introduction

T-cell activation and function are intrinsically linked to profound metabolic reprogramming.[1][2]
[3][4] Upon antigen stimulation, T-cells shift from a quiescent metabolic state to a highly active
one, characterized by increased glycolysis and glutaminolysis to support proliferation and
effector functions.[1] In nutrient-limited environments, such as the tumor microenvironment, the
availability of glucose can be restricted, impairing T-cell function. Recent studies have identified
inosine as an alternative carbon source that can fuel T-cell metabolism and enhance anti-tumor
immunity, particularly under glucose-deprived conditions.

Inosine is a purine nucleoside that can be salvaged by T-cells and metabolized via the purine
nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose-1-
phosphate can then enter central carbon metabolism, specifically the pentose phosphate
pathway (PPP) and glycolysis, to generate ATP and biosynthetic precursors.

This document provides a detailed experimental design and protocols for utilizing Inosine-2,8-
d2, a stable isotope-labeled inosine, as a tracer to investigate its metabolic fate within activated
T-cells. Stable isotope-resolved metabolomics (SIRM) is a powerful technique to dynamically
track the flow of atoms from a labeled substrate through metabolic pathways. By tracing the
deuterium atoms from Inosine-2,8-d2, researchers can elucidate the contribution of inosine to
various metabolic pathways in T-cells, providing valuable insights for immunometabolism
research and the development of novel immunotherapies.
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Experimental Design

Objective: To trace the metabolic fate of Inosine-2,8-d2 in activated human T-cells and quantify
its contribution to central carbon metabolism.

Hypothesis: Activated T-cells will uptake and metabolize Inosine-2,8-d2, incorporating the
deuterium-labeled ribose moiety into intermediates of the pentose phosphate pathway and
glycolysis.

Specific Aims:

To establish an in vitro T-cell activation and culture system for stable isotope tracing with
Inosine-2,8-d2.

e To develop a robust LC-MS/MS method for the detection and quantification of deuterium-
labeled metabolites derived from Inosine-2,8-d2.

« To quantify the isotopic enrichment of key metabolites in the pentose phosphate pathway
and glycolysis following Inosine-2,8-d2 administration.

o To assess the impact of glucose availability on the metabolic flux of inosine into central
carbon metabolism.

Experimental Workflow
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Caption: High-level overview of the experimental workflow.
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Caption: Metabolic fate of Inosine-2,8-d2 in T-cells.

Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood
mononuclear cells (PBMCs).

Materials:

© 2025 BenchChem. All rights reserved. 4/18 Tech Support


https://www.benchchem.com/product/b12418265?utm_src=pdf-body-img
https://www.benchchem.com/product/b12418265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Ficoll-Paque PLUS

¢ RosetteSep™ Human T Cell Enrichment Cocktail

e RPMI 1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated

 Penicillin-Streptomycin

e L-Glutamine

o Phosphate-Buffered Saline (PBS)

Procedure:

Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
o Carefully collect the PBMC layer at the plasma-Ficoll interface.

e Wash the PBMCs three times with PBS.

e Resuspend PBMCs in PBS with 2% FBS and add the RosetteSep™ cocktail.
e Incubate for 20 minutes at room temperature.

o Layer the cell suspension over Ficoll-Pague and centrifuge as in step 3.

e Collect the enriched T-cell layer.

e Wash the T-cells twice with PBS.

o Resuspend T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1%
Penicillin-Streptomycin, and 2 mM L-Glutamine) and count the cells.
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Caption: Workflow for human T-cell isolation.
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Protocol 2: T-Cell Activation and Labeling with Inosine-
2,8-d2

This protocol details the activation of isolated T-cells and subsequent labeling with the stable
isotope tracer.

Materials:

Purified human T-cells

Complete RPMI 1640 medium

Human T-Activator CD3/CD28 Dynabeads™

Recombinant human IL-2

Inosine-2,8-d2 (stock solution in sterile water or DMSO)

Glucose-free RPMI 1640 medium

Procedure:

o Plate purified T-cells at a density of 1 x 1076 cells/mL in a tissue culture plate.

e Add Human T-Activator CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

e Add recombinant human IL-2 to a final concentration of 30 U/mL.

e Incubate for 48-72 hours to allow for T-cell activation and expansion.

 After activation, wash the cells with PBS to remove the activation beads and old medium.

e Resuspend the activated T-cells in either complete RPMI 1640 (glucose-replete) or glucose-
free RPMI 1640 (glucose-deprived).

e Add Inosine-2,8-d2 to a final concentration of 100 uM (this concentration may need
optimization).
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Caption: Workflow for T-cell activation and isotope labeling.

Protocol 3: Metabolite Extraction
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This protocol describes the quenching of metabolism and extraction of intracellular metabolites
for LC-MS analysis.

Materials:

e Labeled T-cells

e Cold PBS

e 80% Methanol (-80°C)

o Cell scraper

e Centrifuge

Procedure:

At each time point, quickly aspirate the culture medium.
» Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

e Add 1 mL of ice-cold 80% methanol to the plate to quench metabolic activity and lyse the
cells.

e Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

» Vortex the tubes vigorously for 1 minute.

 Incubate at -80°C for at least 30 minutes to precipitate proteins.

e Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Carefully transfer the supernatant containing the metabolites to a new tube.

o Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

o Store the dried extracts at -80°C until LC-MS analysis.
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Caption: Workflow for intracellular metabolite extraction.
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Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of deuterium-labeled metabolites.

Specific parameters will need to be optimized for the instrument used.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

Inject the samples onto an appropriate HPLC column for separation (e.g., a HILIC column for
polar metabolites).

Perform the chromatographic separation using a gradient of mobile phases.
Analyze the eluent by mass spectrometry in both positive and negative ion modes.

Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the
identity of key metabolites.

Identify metabolites by matching their accurate mass and retention time to a library of
standards.

Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each
metabolite of interest. The deuterium from Inosine-2,8-d2 will lead to an increase in the
mass of downstream metabolites.
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Caption: Data analysis pipeline for LC-MS metabolomics.

Data Presentation

The quantitative data from this study should be summarized in clear and structured tables to

facilitate comparison between different conditions.

Table 1: Expected Mass Shifts for Key Metabolites from Inosine-2,8-d2
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] o Unlabeled Labeled Mass
Metabolite Abbreviation Pathway
Mass (m/z) (m/z)

Ribose-1- Pentose
R1P 229.011 231.023

phosphate Phosphate

Ribose-5- Pentose
R5P 229.011 231.023

phosphate Phosphate

Sedoheptulose- Pentose
S7P 289.022 291.034

7-phosphate Phosphate

Fructose-6- )
F6P 259.022 261.034 Glycolysis

phosphate

Glucose-6- )
G6P 259.022 261.034 Glycolysis

phosphate

3-

Phosphoglycerat  3-PG 185.001 187.013 Glycolysis

e

Lactate 89.024 91.036 Glycolysis

Note: The exact m/z will depend on the ionization mode and adducts.

Table 2: Isotopic Enrichment of Key Metabolites in Activated T-cells
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BENCHE

% M+2 Enrichment

Metabolite

Condition

Time Point (hours)

(Mean * SD)

R5P

Glucose Replete

24

Glucose Deprived

1

4

24

F6P

Glucose Replete

24

Glucose Deprived

1

4

24

Lactate

Glucose Replete
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8

24

Glucose Deprived 0

1

4

8

24

Table 3: Relative Abundance of Key Metabolites in Activated T-cells
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Metabolite

Condition

Relative
Time Point (hours) Abundance (Mean

+ SD)

R5P

Glucose Replete

24

Glucose Deprived

1

4

24

F6P

Glucose Replete

24

Glucose Deprived

1

4

24

Lactate

Glucose Replete
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24

Glucose Deprived 0

1

4

24

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive
framework for investigating the metabolic fate of Inosine-2,8-d2 in activated T-cells. By
employing stable isotope tracing and high-resolution mass spectrometry, researchers can gain
valuable insights into the role of inosine as an alternative fuel source for T-cell metabolism. This
knowledge can contribute to the development of innovative strategies to enhance T-cell
function in various therapeutic contexts, including cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-t-cell-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 18/18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3422760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3422760/
https://www.benchchem.com/product/b12418265#experimental-design-for-inosine-2-8-d2-in-t-cell-metabolism
https://www.benchchem.com/product/b12418265#experimental-design-for-inosine-2-8-d2-in-t-cell-metabolism
https://www.benchchem.com/product/b12418265#experimental-design-for-inosine-2-8-d2-in-t-cell-metabolism
https://www.benchchem.com/product/b12418265#experimental-design-for-inosine-2-8-d2-in-t-cell-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12418265?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

